molecular formula C8H8BrFS B8496855 (3-Bromo-4-fluorophenyl)(ethyl)sulfane

(3-Bromo-4-fluorophenyl)(ethyl)sulfane

Cat. No. B8496855
M. Wt: 235.12 g/mol
InChI Key: JSMVHJYSKRMUPU-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)(ethyl)sulfane is a useful research compound. Its molecular formula is C8H8BrFS and its molecular weight is 235.12 g/mol. The purity is usually 95%.
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properties

Product Name

(3-Bromo-4-fluorophenyl)(ethyl)sulfane

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

2-bromo-4-ethylsulfanyl-1-fluorobenzene

InChI

InChI=1S/C8H8BrFS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3

InChI Key

JSMVHJYSKRMUPU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-4-fluorobenzenethiol (2.07 g, 10 mmol) and K2CO3 (4.14 g, 30 mmol) in acetone (20 mL) was added EtI (3.12 g, 20 mmol). The mixture was stirred at room temperature for 12 h, filtered, and the volatile components were removed under vacuum to give the title compound (2.34 g) as light yellow oil which was carried on without purification. 1H NMR (CDCl3, 400 MHz): δ 7.54 (dd, J1=6.4 Hz, J2=2.4 Hz, 1H), 7.26-7.25 (m, 1H), 7.05 (t, J=8.4 Hz, 1H), 2.91 (q, J=7.6 Hz, 2H), 1.30 (t, J=7.6 Hz, 3H).
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-4-fluorobenzenethiol (3.89 g, 18.79 mmol) and sodium hydroxide (3.95 mL, 19.73 mmol) in MeOH was stirred at 0° C. for 10 minutes. To this solution was added iodoethane (1.803 mL, 22.54 mmol). The reaction mixture was stirred at ambient temperature for 6 hours. The solvent was removed, and the residue was partitioned between water and ethyl acetate. The aqueous layer was extracted with addition ethyl acetate three times. The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the title compound (4.35 g, 18.50 mmol, 98% yield). It was used directly for the next reaction.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.803 mL
Type
reactant
Reaction Step Two
Yield
98%

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